![molecular formula C21H24N4O4 B2900483 N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide CAS No. 880811-36-9](/img/structure/B2900483.png)
N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide, also known as DOB, is a synthetic drug that belongs to the class of phenethylamines. It was first synthesized by Alexander Shulgin in 1967 and has since gained popularity among researchers for its potential scientific applications. DOB is a potent hallucinogen that acts on the central nervous system, producing profound alterations in perception, mood, and thought.
Mechanism of Action
The exact mechanism of action of N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide is not fully understood, but it is believed to act primarily as a partial agonist at serotonin 2A receptors (5-HT2A). Activation of 5-HT2A receptors is thought to be responsible for the hallucinogenic effects of N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide. N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide may also affect other neurotransmitter systems, including dopamine and norepinephrine, which could contribute to its behavioral effects.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide produces a wide range of biochemical and physiological effects, including alterations in heart rate, blood pressure, body temperature, and respiration. It also produces changes in brain activity, including increased activity in the prefrontal cortex, visual cortex, and limbic system. N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which could contribute to its behavioral effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide in lab experiments is its potency and selectivity for 5-HT2A receptors, which allows for precise pharmacological manipulation of this receptor subtype. Additionally, N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide has a long duration of action, which can be useful for studying the long-term effects of hallucinogens on behavior and brain function. However, one limitation of using N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide in lab experiments is its potential for producing adverse effects, including anxiety, paranoia, and psychosis. Researchers must take precautions to ensure the safety of subjects and minimize the risk of adverse effects.
Future Directions
Future research on N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide could focus on elucidating the neural mechanisms underlying its effects on behavior and brain function. Additionally, studies could investigate the potential therapeutic applications of N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide, particularly in the treatment of psychiatric disorders such as depression and anxiety. Research could also explore the use of N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide as a tool for studying the neural basis of consciousness and the relationship between brain activity and subjective experience. Finally, future studies could investigate the potential risks and benefits of using N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide in clinical settings, including its safety and efficacy as a therapeutic agent.
Synthesis Methods
The synthesis of N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide involves the reaction of 3,5-dimethoxyphenylacetonitrile with benzotriazole in the presence of a reducing agent such as lithium aluminum hydride. The resulting intermediate is then reacted with hexanoyl chloride to produce N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide. The synthesis of N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide is relatively straightforward, and the yield can be optimized by adjusting the reaction conditions.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide has been used extensively in scientific research to study the effects of hallucinogens on the brain and behavior. It has been shown to produce profound alterations in perception, mood, and thought, making it a useful tool for studying the neural basis of consciousness. N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide has also been used to study the effects of hallucinogens on animal behavior, including locomotion, exploration, and social interactions. Additionally, N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide has been used in pharmacological studies to investigate the role of serotonin receptors in the mechanism of action of hallucinogens.
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-28-16-12-15(13-17(14-16)29-2)22-20(26)10-4-3-7-11-25-21(27)18-8-5-6-9-19(18)23-24-25/h5-6,8-9,12-14H,3-4,7,10-11H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUXLDIVXOMOBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.